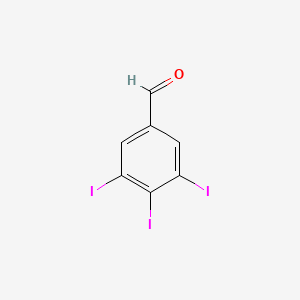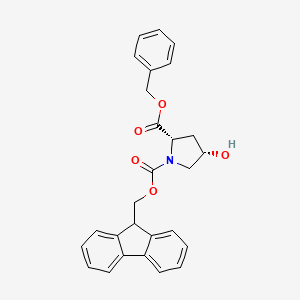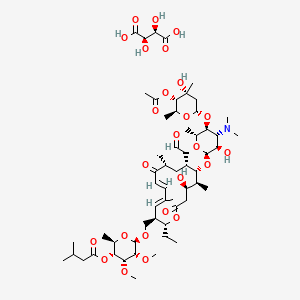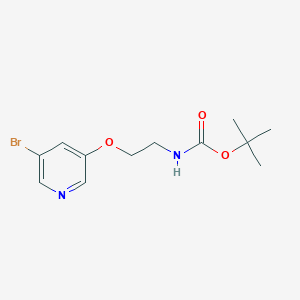
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate” is a chemical compound with the CAS Number: 882169-78-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a compound used in various organic synthesis processes. For example, it was involved in the preparation of certain carbamate compounds via a method that protected the amino group through a reaction with di-tert-butyl dicarbonate (Zhong-Qian Wu, 2011). Similarly, it was employed in the synthesis of potent β-secretase inhibitors, which are crucial in the development of treatments for diseases like Alzheimer's (Arun K. Ghosh, E. L. Cárdenas, M. Brindisi, 2017).
Role in Chemical Reactions
This compound has also been a part of studies on chemical reactions such as the Diels‐Alder reaction, showcasing its versatility in organic chemistry (A. Padwa, M. Brodney, S. Lynch, 2003). It was also a key intermediate in the synthesis of other biologically active compounds, as demonstrated in research focusing on a rapid synthetic method for an important intermediate in omisertinib (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Crystallographic Studies
Crystallographic studies have been conducted on similar tert-butyl carbamate compounds, contributing to the understanding of molecular structures and bonding patterns, as seen in the work by R. Kant, Vishal Singh, and A. Agarwal (2015).
Photocatalysis Research
Furthermore, this compound was used in photoredox catalysis, demonstrating its potential in synthesizing complex organic structures like 3-aminochromones, which have wide applications in organic and medicinal chemistry (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLMDXHTZWKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856430 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate | |
CAS RN |
882169-78-0 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

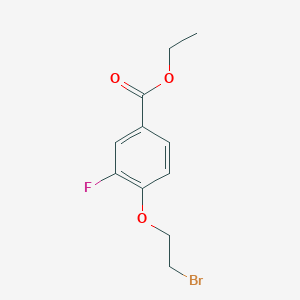
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)

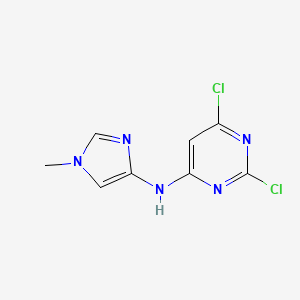

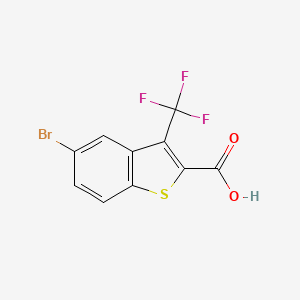
![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
